N'-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea
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Overview
Description
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.707 g/mol . This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and two methoxyethyl groups attached to a urea moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea typically involves the reaction of 2-chloro-6-methylaniline with bis(2-methoxyethyl)carbodiimide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and the urea moiety play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-(2-Chloro-6-methylphenyl)-N,N-bis(2-methoxyethyl)urea can be compared with other similar compounds such as:
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide: This compound has a similar chloro-substituted phenyl ring but differs in the functional groups attached to the nitrogen atom.
1-(2-Chloro-6-methylphenyl)-3-(2-methoxyethyl)urea: This compound is structurally similar but lacks one of the methoxyethyl groups, leading to different chemical and biological properties.
Properties
CAS No. |
62593-73-1 |
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Molecular Formula |
C14H21ClN2O3 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-1,1-bis(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H21ClN2O3/c1-11-5-4-6-12(15)13(11)16-14(18)17(7-9-19-2)8-10-20-3/h4-6H,7-10H2,1-3H3,(H,16,18) |
InChI Key |
UGZGPBLNGDBHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)N(CCOC)CCOC |
Origin of Product |
United States |
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